molecular formula C12H11N5O B143270 8-Amino-3-benzylhypoxanthine CAS No. 139460-96-1

8-Amino-3-benzylhypoxanthine

Cat. No. B143270
M. Wt: 241.25 g/mol
InChI Key: URZYVCKOBOLXIL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 8-Amino-3-benzylhypoxanthine is not explicitly provided in the search results .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 8-Amino-3-benzylhypoxanthine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Amino-3-benzylhypoxanthine are not explicitly provided in the search results .

Scientific Research Applications

Synthesis and Physical-Chemical Properties

8-Amino-3-benzylhypoxanthine derivatives demonstrate significant potential in pharmaceutical sciences, especially in the development of new highly effective and low-toxic drugs. These compounds serve as key intermediates for further structural modification of the xanthine molecule, contributing to the creation of various drugs with versatile pharmacological effects. The synthesis of 8-amino-7-m-bromobenzyl-3-methylxanthines involves replacing the bromine atom in the xanthine molecule with primary or secondary aliphatic amines, resulting in white crystalline compounds with high melting points. The structural integrity of these compounds has been confirmed through NMR-spectroscopy, making them promising for subsequent structural modifications (Romanenko et al., 2020).

Biological Activity and Potential Therapeutic Applications

The 8-Amino-3-benzylhypoxanthine derivatives exhibit diverse biological activities, making them valuable in the development of medications targeting various pathologies:

  • Diuretic and Hypoglycemic Activities :

    • 7-Substituted 3-benzyl-8-propylxanthines have shown potential for treating metabolic syndrome pathologies. Their diuretic and hypoglycemic actions are comparable to standard drugs, with prospective molecular targets identified through molecular docking methods (Mykhalchenko et al., 2019).
  • Antimicrobial Properties :

    • 8-Aminoderivatives of 7-alkyl-3-methylxanthines exhibit significant antimicrobial properties, particularly against gram-positive bacteria like Staphylococcus aureus. These compounds are potential candidates for developing new high-performance antimicrobial drugs (Romanenko et al., 2018).
  • Physical and Chemical Characterization :

    • The physical and chemical properties of 3-benzyl-8-propylxanthinyl-7-acetic acid derivatives, which are crucial for their biological activity, have been extensively studied. Their synthesis and the determination of their structural integrity through elemental analysis and NMR-spectroscopy provide a solid foundation for exploring their therapeutic potential (Mikhal’chenko et al., 2017).

Safety And Hazards

There is limited information available on the safety and hazards associated with 8-Amino-3-benzylhypoxanthine .

Future Directions

The future directions for the study and application of 8-Amino-3-benzylhypoxanthine are not explicitly mentioned in the search results .

properties

IUPAC Name

8-amino-3-benzyl-7H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c13-12-15-9-10(16-12)17(7-14-11(9)18)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZYVCKOBOLXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=O)C3=C2N=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161053
Record name 8-Amino-3-benzylhypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-3-benzylhypoxanthine

CAS RN

139460-96-1
Record name 8-Amino-3-benzylhypoxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139460961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Amino-3-benzylhypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
PWK Woo, CR Kostlan, JC Sircar… - Journal of medicinal …, 1992 - ACS Publications
A series of 3-substituted hypoxanthines (6-10, 14-17) and related analogues (22, 23) have been synthesized as inhibitors of purine nucleoside phosphorylase (PNP), which may …
Number of citations: 27 pubs.acs.org
WF de Azevedo Jr, GC dos Santos… - Biochemical and …, 2003 - Elsevier
Docking simulations have been used to assess protein complexes with some success. Small angle X-ray scattering (SAXS) is a well-established technique to investigate protein spatial …
Number of citations: 49 www.sciencedirect.com
WF de Azevedo Jr, F Canduri, DM dos Santos… - Biochemical and …, 2003 - Elsevier
Purine nucleoside phosphorylase (PNP) catalyzes the phosphorolysis of the N-ribosidic bonds of purine nucleosides and deoxynucleosides. In human, PNP is the only route for …
Number of citations: 59 www.sciencedirect.com
A Bzowska, AV Ananiev, N Ramzaeva, E Alksins… - Biochemical …, 1994 - Elsevier
A series of 10 N(9)- and N(9)-acyclonucleosides of guanine and 8-substituted guanines (8-Br, 8 8-SH, and 8-NH 2 ), and two N(7)-acyclonucleosides of hypoxanthine, were tested for …
Number of citations: 25 www.sciencedirect.com
Y Wu, X Wang, H Guo, B Zhang, XB Zhang, ZJ Shi… - Autophagy, 2013 - Taylor & Francis
… Synthesis and biological activities of 8-amino-3-benzylhypoxanthine and related analogues. J Med Chem 1992; 35:1451 - 7; http://dx.doi.org/10.1021/jm00086a014; PMID: 1573639 …
Number of citations: 131 www.tandfonline.com
FA Ashour, SM Rida, SAM El-Hawash… - Medicinal Chemistry …, 2012 - Springer
In an effort to etablish new candidates with improved antineoplastic, anti-HIV-1 and antimicrobial activities, the synthesis of some new triazino and triazolo[4,3-e]purine derivatives is …
Number of citations: 26 link.springer.com
MA Bhat, B Tüzün, NA Alsaif, AA Khan… - Journal of Molecular …, 2022 - Elsevier
A novel series of purine derivatives containing sulfonamide moiety were synthesized in good yield by the single-step reaction method. The purity of compounds was determined by thin …
Number of citations: 21 www.sciencedirect.com
LA Basso, LHP Silva, AG Fett-Neto… - Memórias do Instituto …, 2005 - SciELO Brasil
The modern approach to the development of new chemical entities against complex diseases, especially the neglected endemic diseases such as tuberculosis and malaria, is based on …
Number of citations: 142 www.scielo.br

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